molecular formula C11H19FO2 B13176238 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid

2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid

Cat. No.: B13176238
M. Wt: 202.27 g/mol
InChI Key: XRFFYTGXEUYZER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is then substituted with an isopropyl group.

    Acetic Acid Derivative Formation: The final step involves the formation of the acetic acid derivative, which can be achieved through various carboxylation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-[4-(methyl)cyclohexyl]acetic acid: Similar structure but with a methyl group instead of an isopropyl group.

    2-Fluoro-2-[4-(ethyl)cyclohexyl]acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.

    2-Fluoro-2-[4-(tert-butyl)cyclohexyl]acetic acid: Similar structure but with a tert-butyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the fluoro group can enhance its stability and binding affinity in various applications.

Properties

Molecular Formula

C11H19FO2

Molecular Weight

202.27 g/mol

IUPAC Name

2-fluoro-2-(4-propan-2-ylcyclohexyl)acetic acid

InChI

InChI=1S/C11H19FO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h7-10H,3-6H2,1-2H3,(H,13,14)

InChI Key

XRFFYTGXEUYZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)C(C(=O)O)F

Origin of Product

United States

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